molecular formula C8H8ClNO2 B7893920 5-(Aminomethyl)-2-chlorobenzoic acid CAS No. 90434-27-8

5-(Aminomethyl)-2-chlorobenzoic acid

Cat. No. B7893920
CAS RN: 90434-27-8
M. Wt: 185.61 g/mol
InChI Key: YFQKOOJYQYRSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2-chlorobenzoic acid is a compound that features an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions such as N-alkylation . For instance, the N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide was carried out in the presence of K2CO3 as a base .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an aminomethyl group (−CH2−NH2) and a carboxylic group (−COOH) attached to a benzene ring .


Physical And Chemical Properties Analysis

Amino acids, which include compounds like this compound, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

  • Synthesis and Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides from 4-chlorobenzoic acid, demonstrating antiviral activities against the tobacco mosaic virus (Chen et al., 2010).

  • Amination of Nitrobenzoic Acid : Baqi and Müller (2007) achieved the regioselective amination of 5-nitro-2-chlorobenzoic acid, yielding new compounds of potential pharmaceutical interest (Baqi & Müller, 2007).

  • Vibrational Spectroscopy Analysis : Sundaraganesan, Joshua, and Settu (2007) performed Fourier transform Raman and infrared spectroscopy of 5-amino-2-chlorobenzoic acid, contributing to the understanding of its molecular structure and thermodynamics (Sundaraganesan, Joshua, & Settu, 2007).

  • Derivatives with CNS and Immunomodulatory Activities : Zabska and Jakóbiec (1984) synthesized new derivatives of 5-aminomethyl-6-/p-chlorophenyl/-4, 5-dihydro-2H-pyridazin-3-one, finding depressant activity on the central nervous system and immunosuppressive properties (Zabska & Jakóbiec, 1984).

  • Application in Metal Cluster Chemistry : Athanasopoulou et al. (2014) reported the synthesis of a Ni11 cluster using N-salicylidene-2-amino-5-chlorobenzoic acid, highlighting its utility in advanced materials science (Athanasopoulou et al., 2014).

  • Synthesis of Antidiabetic Drug Dapagliflozin : Yafei (2011) described a method to synthesize the antidiabetic drug dapagliflozin from 5-bromo-2-chlorobenzoic acid, indicating its role in pharmaceutical manufacturing (Yafei, 2011).

  • Intestinal Anti-inflammatory Effects : Rousseaux et al. (2005) explored the use of 5-aminosalicylic acid in treating inflammatory bowel diseases, emphasizing its interaction with peroxisome proliferator-activated receptor-γ (Rousseaux et al., 2005).

  • Antitumor Activity Research : Li (2014) synthesized 3-amidebenzamide derivatives from 5-amino-2-chlorobenzoic acid, showing promising anti-tumor activities in vitro (Li, 2014).

  • Solubility and Thermodynamic Modelling : Li et al. (2017) studied the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents, providing important data for its purification process (Li et al., 2017).

  • Role in Plant Growth Regulation : Bindu and Vivekanandan (1998) investigated the hormonal activities of 5-aminolevulinic acid in plant tissue culture, demonstrating its influence on callus induction and micropropagation (Bindu & Vivekanandan, 1998).

properties

IUPAC Name

5-(aminomethyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQKOOJYQYRSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289304
Record name 5-(Aminomethyl)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90434-27-8
Record name 5-(Aminomethyl)-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90434-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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